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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of urea in two-dimensional (2D) gel

electrophoresis for proteomics applications. Urea, a powerful chaotropic agent, is essential for

denaturing and solubilizing proteins, a critical step for achieving high-resolution separation.[1]

[2]

Introduction
Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for separating

complex protein mixtures from biological samples.[3] The first dimension separates proteins

based on their isoelectric point (pI), and the second dimension separates them by molecular

weight.[4] Effective protein solubilization and denaturation are paramount for successful 2D-

PAGE, and urea is a central component in the buffers used for this purpose.[1][5]

Urea disrupts the non-covalent interactions, such as hydrogen bonds and hydrophobic

interactions, that maintain a protein's secondary and tertiary structures.[1][2] This denaturation

process unfolds the protein into a linear polypeptide chain, allowing it to migrate in the first-

dimension isoelectric focusing (IEF) gel according to its intrinsic pI, without the influence of its

native conformation.
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While urea is highly effective, there are important considerations to ensure optimal and

reproducible results:

Purity: Use high-purity urea to avoid contaminants that can interfere with the electrophoresis

process.

Carbamylation: Urea in solution can exist in equilibrium with ammonium cyanate, which can

lead to the carbamylation of proteins, altering their isoelectric point and causing artifacts in

the 2D gel pattern.[1][6][7] To minimize this, always use freshly prepared urea-containing

solutions or solutions that have been stored at -20°C.[8] Avoid heating urea-containing

solutions, as this accelerates the formation of cyanate.[1][9]

Crystallization: Concentrated urea solutions can crystallize at low temperatures.[9][10] This

can be mitigated by the inclusion of thiourea and by maintaining appropriate temperatures

during sample preparation and electrophoresis.

Data Presentation: Recommended Buffer
Compositions
The following table summarizes common compositions for sample lysis/solubilization and

rehydration buffers containing urea for 2D-PAGE. The exact composition may need to be

optimized depending on the specific sample type and protein characteristics.
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Component
Lysis/Solubilization
Buffer

Rehydration Buffer Purpose

Urea 7-8 M[8][11] 7-8 M[8]

Primary chaotropic

agent, denatures

proteins by disrupting

hydrogen bonds.[1]

[11]

Thiourea 2 M[8] 2 M[8]

Enhances the

solubilization of many

proteins, especially

hydrophobic ones,

and is more

chaotropic in

combination with urea.

[8][11]

Detergent (e.g.,

CHAPS)
2-4% (w/v)[8][12] 2-4% (w/v)[8]

A non-ionic or

zwitterionic detergent

that aids in solubilizing

proteins and

preventing

aggregation.

Reducing Agent (e.g.,

DTT)
20-100 mM[11] 20-65 mM

Reduces disulfide

bonds, further

linearizing the protein.

Carrier Ampholytes 0.5-2% (v/v)[8][12] 0.5-2% (v/v)[8]

Helps to establish the

pH gradient in the IEF

gel and can improve

protein solubility.[11]

Buffer (e.g., Tris) 30-40 mM -
Maintains a stable pH

for the sample.
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This protocol outlines the key steps for preparing protein samples using urea-containing buffers

for the first dimension (isoelectric focusing) of 2D-PAGE.

Materials
High-purity urea

Thiourea

CHAPS (or other suitable zwitterionic detergent)

Dithiothreitol (DTT)

Carrier Ampholytes (appropriate pH range)

Tris base

Deionized water

Sample of interest (e.g., cell lysate, tissue homogenate)

Microcentrifuge tubes

Vortex mixer

Centrifuge

Buffer Preparation
Lysis/Solubilization Buffer (prepare fresh or store at -80°C in aliquots)

For 10 mL of buffer, weigh out:

4.2 g Urea (for a final concentration of 7 M)

1.52 g Thiourea (for a final concentration of 2 M)

0.4 g CHAPS (for a final concentration of 4% w/v)
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Add deionized water to approximately 8 mL.

Gently mix until all components are dissolved. Avoid heating the solution.

Add the appropriate amount of a stock solution of Tris base to achieve a final concentration

of 30-40 mM.

Bring the final volume to 10 mL with deionized water.

Just before use, add DTT to the desired final concentration (e.g., 65 mM).

Rehydration Buffer (prepare fresh or store at -80°C in aliquots)

For 10 mL of buffer, weigh out:

4.8 g Urea (for a final concentration of 8 M)

0.2 g CHAPS (for a final concentration of 2% w/v)

Add deionized water to approximately 8 mL and gently mix to dissolve.

Add the desired volume of carrier ampholytes (e.g., 0.2 mL for a 2% v/v final concentration).

Add a trace amount of bromophenol blue as a tracking dye.

Bring the final volume to 10 mL with deionized water.

Just before use, add DTT to the desired final concentration (e.g., 20 mM).

Sample Solubilization
Start with a protein pellet or a concentrated liquid sample.

Add an appropriate volume of the freshly prepared Lysis/Solubilization Buffer to the sample.

The volume will depend on the amount of protein.

Vortex vigorously for several minutes to aid in solubilization.
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Incubate the sample at room temperature for 30-60 minutes with occasional vortexing to

ensure complete denaturation and solubilization.

Centrifuge the sample at high speed (e.g., 14,000 x g) for 15-20 minutes at room

temperature to pellet any insoluble material.

Carefully transfer the supernatant containing the solubilized proteins to a new tube. This is

your protein sample for 2D-PAGE.

Determine the protein concentration of the solubilized sample using a compatible protein

assay.

First Dimension: Isoelectric Focusing (IEF)
Dilute the protein sample to the desired concentration and volume with the Rehydration

Buffer. The final protein load will depend on the type of IPG strip and staining method used.

Load the diluted sample onto the IPG strip according to the manufacturer's instructions. This

is typically done during the rehydration of the IPG strip.

Perform isoelectric focusing using an appropriate voltage program. The optimal program will

depend on the length and pH range of the IPG strip.

Workflow Diagram

Sample Preparation First Dimension: Isoelectric Focusing Second Dimension: SDS-PAGE

Protein Sample (Cell/Tissue Pellet) Add Urea-based
Lysis/Solubilization Buffer

Incubate at Room Temperature
(30-60 min)

Centrifuge to Pellet
Insoluble Material

Collect Supernatant
(Solubilized Proteins) Protein Quantification Dilute Sample in

Urea-based Rehydration Buffer
Load Sample onto

IPG Strip Perform Isoelectric Focusing Focused IPG Strip Equilibrate IPG Strip Run SDS-PAGE Stain/Visualize Gel Image Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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